![molecular formula C20H29FN2O4 B3970937 1-[1-(3-fluorobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970937.png)
1-[1-(3-fluorobenzyl)-4-piperidinyl]azepane oxalate
描述
1-[1-(3-fluorobenzyl)-4-piperidinyl]azepane oxalate, also known as Lu AF35700, is a novel compound that has gained significant attention in the field of neuroscience research. This compound belongs to the class of selective serotonin receptor 7 (5-HT7) antagonists and has shown promising results in preclinical studies for the treatment of various neuropsychiatric disorders.
作用机制
The mechanism of action of 1-[1-(3-fluorobenzyl)-4-piperidinyl]azepane oxalate is believed to be through its selective antagonism of the 5-HT7 receptor. The 5-HT7 receptor is a G protein-coupled receptor that is widely distributed in the brain and is involved in the regulation of various physiological and behavioral processes, including mood, cognition, and sleep. Antagonism of the 5-HT7 receptor has been shown to have antidepressant, anxiolytic, and antipsychotic effects in preclinical models.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In a study published in the European Journal of Pharmacology, this compound AF35700 was found to increase the levels of the neurotransmitters dopamine and norepinephrine in the prefrontal cortex of rats, indicating its potential use in the treatment of depression and attention-deficit/hyperactivity disorder. The compound has also been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of 1-[1-(3-fluorobenzyl)-4-piperidinyl]azepane oxalate is its high selectivity for the 5-HT7 receptor, which reduces the risk of off-target effects. The compound has also been shown to have good oral bioavailability and brain penetration, making it a promising candidate for clinical development. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several future directions for the research and development of 1-[1-(3-fluorobenzyl)-4-piperidinyl]azepane oxalate. One potential direction is the investigation of its efficacy in clinical trials for the treatment of depression, anxiety, and schizophrenia. Another direction is the exploration of its potential use in the treatment of cognitive impairment associated with neuropsychiatric disorders. Additionally, further research is needed to elucidate the long-term safety and tolerability of this compound.
科学研究应用
1-[1-(3-fluorobenzyl)-4-piperidinyl]azepane oxalate has been extensively studied in preclinical models for its potential use in the treatment of various neuropsychiatric disorders. The compound has shown promising results in animal models of depression, anxiety, and schizophrenia. In a study published in the Journal of Psychopharmacology, this compound AF35700 was found to reverse the cognitive deficits induced by ketamine in rats, indicating its potential use in the treatment of cognitive impairment associated with schizophrenia.
属性
IUPAC Name |
1-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]azepane;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2.C2H2O4/c19-17-7-5-6-16(14-17)15-20-12-8-18(9-13-20)21-10-3-1-2-4-11-21;3-1(4)2(5)6/h5-7,14,18H,1-4,8-13,15H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFIVLDTQWUAPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。